molecular formula C12H14O2 B15126879 2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid

2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B15126879
M. Wt: 190.24 g/mol
InChI Key: KSYQQQMCWSFKFL-UHFFFAOYSA-N
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Description

2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid is an organic compound with the chemical formula C11H14O2. It is a white solid with a melting point of approximately 160-162 degrees Celsius . This compound is of interest due to its unique structure, which includes a cyclopropane ring attached to a carboxylic acid group and an ethyl-substituted phenyl ring.

Preparation Methods

The synthesis of 2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as a rhodium or copper complex, and a diazo compound as the carbenoid source. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness and yield.

Chemical Reactions Analysis

2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid has various scientific research applications, including:

Mechanism of Action

The mechanism by which 2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical transformations.

In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

2-(3-Ethylphenyl)cyclopropane-1-carboxylic acid can be compared with other cyclopropane-containing compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and properties compared to other similar compounds.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

2-(3-ethylphenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O2/c1-2-8-4-3-5-9(6-8)10-7-11(10)12(13)14/h3-6,10-11H,2,7H2,1H3,(H,13,14)

InChI Key

KSYQQQMCWSFKFL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)C2CC2C(=O)O

Origin of Product

United States

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